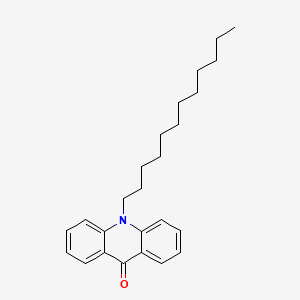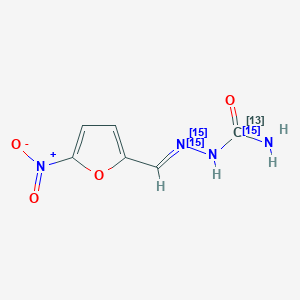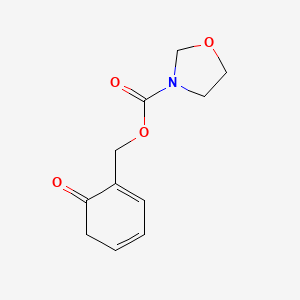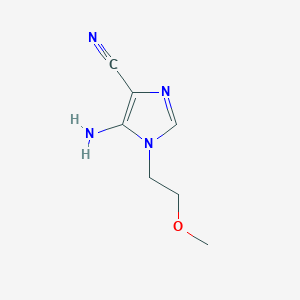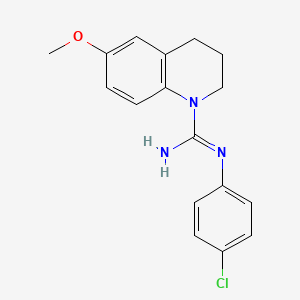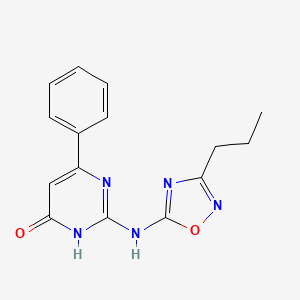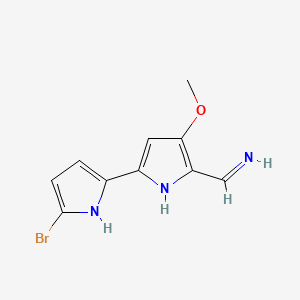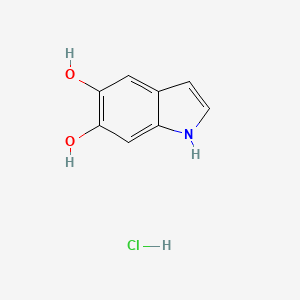
1H-Indole-5,6-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-5,6-diol hydrochloride is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is known for its broad-spectrum antibacterial, antifungal, antiviral, and antiparasitic activities. It also exhibits cytotoxic effects against various pathogens .
Vorbereitungsmethoden
The synthesis of 1H-Indole-5,6-diol hydrochloride typically involves multiple steps. One common method starts with 3,4-dimethoxyphenylacetonitrile as the primary raw material. The process includes demethylation, hydroxyl protection, nitration, and reduction-cyclization reactions. The demethylation reaction uses hydrogen chloride/pyridine as the ether bond cleavage reagent, achieving a yield of 90.2%. The hydroxyl protection step employs benzyl chloride as the protecting reagent and potassium carbonate as the acid scavenger, with a yield of 87.8%. Nitration with concentrated nitric acid yields 86.9%, and the reduction-cyclization step uses 10% palladium on carbon as the catalyst and cyclohexane as the hydrogen donor, achieving a yield of 85.2%. The overall yield of 1H-Indole-5,6-diol from 3,4-dimethoxyphenylacetonitrile is 58.6% .
Analyse Chemischer Reaktionen
1H-Indole-5,6-diol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions often employ hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are facilitated by the presence of electron-donating groups on the indole ring, making it reactive towards electrophiles.
Major products formed from these reactions include various substituted indoles and their derivatives, which have significant biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
1H-Indole-5,6-diol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s broad-spectrum antimicrobial properties make it valuable in studying microbial resistance and developing new antimicrobial agents.
Medicine: Its cytotoxic effects are explored for potential use in cancer therapy and other treatments targeting pathogenic cells.
Industry: The compound is used in the production of dyes and pigments, owing to its ability to form stable colorants
Wirkmechanismus
The mechanism of action of 1H-Indole-5,6-diol hydrochloride involves its interaction with various molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membranes of pathogens, leading to cell lysis and death. Its cytotoxic effects are believed to result from the induction of oxidative stress and apoptosis in target cells .
Vergleich Mit ähnlichen Verbindungen
1H-Indole-5,6-diol hydrochloride can be compared with other indole derivatives, such as:
5,6-Dihydroxyindole: Similar in structure but without the hydrochloride group, it also exhibits broad-spectrum antimicrobial activity.
Indole-3-acetic acid: A plant hormone with different biological functions, primarily involved in plant growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, it has anticancer properties and is used in cancer prevention research.
The uniqueness of this compound lies in its combination of broad-spectrum antimicrobial activity and cytotoxic effects, making it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C8H8ClNO2 |
|---|---|
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
1H-indole-5,6-diol;hydrochloride |
InChI |
InChI=1S/C8H7NO2.ClH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h1-4,9-11H;1H |
InChI-Schlüssel |
UWYUVVCGDFTLEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=CC(=C(C=C21)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


